

Inter-laboratory Comparison of Zafirlukast Quantification: A Guide for Researchers

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Compound of Interest

Compound Name: Zafirlukast-d7

Cat. No.: B1141256

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This guide provides a comparative overview of analytical methodologies for the quantification of Zafirlukast, a leukotriene receptor antagonist used in the chronic treatment of asthma.^{[1][2]} The information is intended for researchers, scientists, and drug development professionals, offering a summary of performance data from various single-laboratory validation studies to facilitate methodological selection and inter-laboratory data comparison.

Zafirlukast works by selectively and competitively antagonizing the cysteinyl leukotriene-1 receptor (CysLT1), thereby inhibiting the pro-inflammatory effects of leukotrienes (LTC4, LTD4, and LTE4) which are key mediators in the pathophysiology of asthma.^{[1][3]} This action leads to reduced airway edema, smooth muscle constriction, and inflammation.^[1]

Quantitative Performance Data

The following tables summarize the performance characteristics of various analytical methods for Zafirlukast quantification, as reported in peer-reviewed literature. These single-laboratory validation studies provide a basis for comparing the expected performance of these methods.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Method 1	Method 2	Method 3	Method 4
Matrix	Pharmaceutical Formulation	Pharmaceutical Formulation & Human Plasma	Human Plasma	Human Plasma
Detection	UV (225 nm)	UV (240 nm)	Fluorescence	MS/MS
Linearity Range	2–40 µg/mL[4]	49.69–437.50 ng/mL (plasma) [5]	0.75–200 ng/mL[6]	0.15–600 ng/mL[7]
Accuracy (% Recovery)	99.73 ± 0.903[4]	98.73 ± 0.42 (plasma)[5]	> 90%[6]	Within 15% of nominal values[7]
Precision (% RSD)	< 2%	Not Reported	Within-day and between-day < 9%[6]	Intra- and inter-day precision within 15%[7]
Limit of Quantification (LOQ)	Not Reported	49.69 ng/mL (plasma)[5]	0.75 ng/mL[6]	0.15 ng/mL[7]
Internal Standard	Indole[8]	Piribedil[5]	ICI 198 707[6]	Valdecoxib[7]

Table 2: UV Spectrophotometry Methods

Parameter	Method 1	Method 2
Matrix	Pharmaceutical Formulation	Bulk Drug
Wavelength	242 nm[9]	240 nm[10]
Linearity Range	0.50–20.00 µg/mL[9]	2–10 µg/mL[10]
Accuracy (% Recovery)	99.94 ± 0.42[11]	Not Reported
Precision (% RSD)	0.35 (repeatability)[11]	< 2%[10]
Limit of Quantification (LOQ)	0.50 µg/mL[11]	0.0740 µg/mL[10]

Experimental Protocols

Below are detailed methodologies for the most common analytical techniques used for Zafirlukast quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the determination of Zafirlukast in pharmaceutical formulations and biological matrices.

- Sample Preparation (Human Plasma):
 - To 500 μ L of human plasma, add an internal standard.
 - Precipitate proteins by adding a suitable organic solvent (e.g., ethanol or acetonitrile).[\[5\]](#)
[\[12\]](#)
 - Vortex the mixture and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase and inject it into the HPLC system.
- Chromatographic Conditions:
 - Column: A reversed-phase column, such as a Nucleosil C18 (150 x 4.6 mm, 5 μ m), is commonly used.[\[5\]](#)
 - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic buffer (e.g., pH 3.0 acetate buffer) in a ratio of approximately 70:30 (v/v) is often employed.[\[5\]](#)
 - Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[\[5\]](#)[\[13\]](#)
 - Detection: UV detection is performed at the maximum absorbance wavelength of Zafirlukast, which is around 225-240 nm.[\[5\]](#)[\[8\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for bioanalytical applications where low concentrations of Zafirlukast need to be quantified.

- Sample Preparation (Human Plasma):
 - To 500 µL of human plasma, add an internal standard.
 - Perform liquid-liquid extraction with an organic solvent like ethyl acetate.[\[7\]](#)
 - Vortex and centrifuge to separate the organic and aqueous layers.
 - Transfer the organic layer to a new tube and evaporate to dryness.
 - Reconstitute the residue in the mobile phase for injection.
- LC-MS/MS Conditions:
 - Column: A C18 column, such as a Hypersil BDS C18, is often used.[\[7\]](#)
 - Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.4) is common.[\[7\]](#)
 - Ionization: Electrospray ionization (ESI) is typically used.[\[7\]](#)
 - Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Zafirlukast and the internal standard. For Zafirlukast, the transition m/z 574.2 → 462.1 is often monitored.[\[7\]](#)

UV-Visible Spectrophotometry

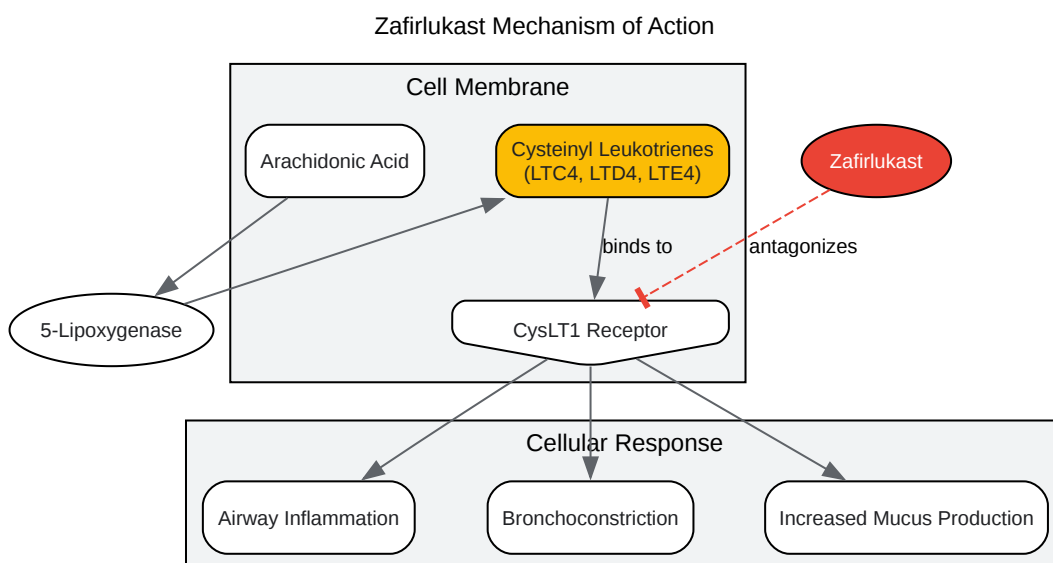
This is a simpler and more accessible method, generally suitable for the quantification of Zafirlukast in pharmaceutical dosage forms.

- Sample Preparation (Tablets):

- Weigh and finely powder a number of tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of Zafirlukast.
- Dissolve the powder in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 80:20, v/v).^[9]
- Sonicate to ensure complete dissolution and then dilute to a suitable concentration within the linear range of the method.
- Filter the solution to remove any undissolved excipients.
- Spectrophotometric Analysis:
 - Measure the absorbance of the sample solution at the wavelength of maximum absorbance (λ_{max}) of Zafirlukast, which is approximately 242 nm.^[9]
 - Quantify the amount of Zafirlukast using a calibration curve prepared with standard solutions of known concentrations.

Visualizations

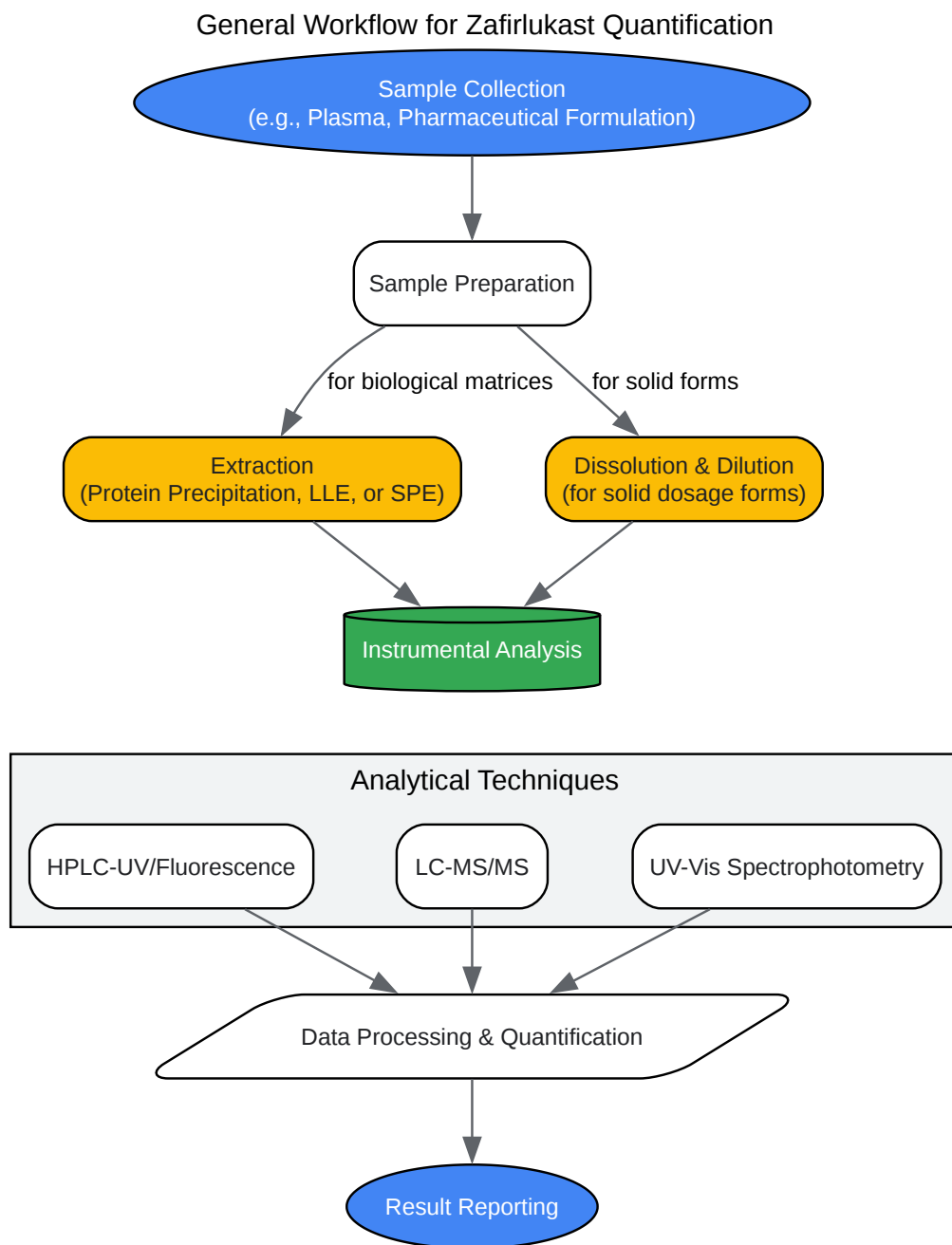
Signaling Pathway of Zafirlukast



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Caption: Mechanism of action of Zafirlukast.

Experimental Workflow for Zafirlukast Quantification



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Caption: A generalized workflow for the quantification of Zafirlukast.

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